3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indazol-6-yl)propanamide
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Overview
Description
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indazol-6-yl)propanamide is a synthetic organic compound that features both oxazole and indazole moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indazol-6-yl)propanamide typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Indazole Synthesis: The indazole ring can be synthesized via cyclization reactions involving hydrazines and ketones or aldehydes.
Coupling Reaction: The final step involves coupling the oxazole and indazole moieties through an amide bond formation, often using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the oxazole ring.
Reduction: Reduction reactions could target the amide bond or the oxazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Possible use as an enzyme inhibitor in biochemical studies.
Cell Signaling: Investigation of its effects on cell signaling pathways.
Medicine
Drug Development: Potential as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Exploration of its therapeutic effects in various diseases.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide: Lacks the indazole moiety.
N-(1H-indazol-6-yl)propanamide: Lacks the oxazole moiety.
3-(1,2-oxazol-4-yl)-N-(1H-indazol-6-yl)propanamide: Lacks the methyl groups on the oxazole ring.
Uniqueness
The presence of both oxazole and indazole rings, along with the specific substitution pattern, makes 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indazol-6-yl)propanamide unique. This unique structure could confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indazol-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-9-13(10(2)21-19-9)5-6-15(20)17-12-4-3-11-8-16-18-14(11)7-12/h3-4,7-8H,5-6H2,1-2H3,(H,16,18)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRFXIRPQQBLGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2=CC3=C(C=C2)C=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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